molecular formula C19H19N5 B12735822 N,N,4-Trimethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine CAS No. 133118-18-0

N,N,4-Trimethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine

Cat. No.: B12735822
CAS No.: 133118-18-0
M. Wt: 317.4 g/mol
InChI Key: QRPMJDZDYFAQLP-UHFFFAOYSA-N
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Description

N,N,4-Trimethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is characterized by its unique structure, which combines a triazole ring with a benzodiazepine core. It has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-Trimethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . The reaction conditions often include the use of solvents like chloroform and dichloromethane, with the reactions being carried out at elevated temperatures to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N,N,4-Trimethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

N,N,4-Trimethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,4-Trimethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,4-Trimethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine is unique due to its specific combination of a triazole ring with a benzodiazepine core. This structural arrangement imparts distinct chemical and pharmacological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

133118-18-0

Molecular Formula

C19H19N5

Molecular Weight

317.4 g/mol

IUPAC Name

N,N,4-trimethyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine

InChI

InChI=1S/C19H19N5/c1-13-17(23(2)3)20-15-11-7-8-12-16(15)24-18(13)21-22-19(24)14-9-5-4-6-10-14/h4-13H,1-3H3

InChI Key

QRPMJDZDYFAQLP-UHFFFAOYSA-N

Canonical SMILES

CC1C2=NN=C(N2C3=CC=CC=C3N=C1N(C)C)C4=CC=CC=C4

Origin of Product

United States

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